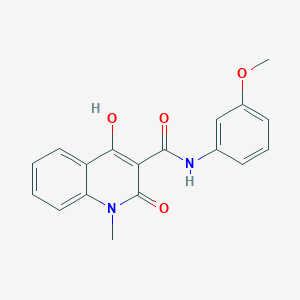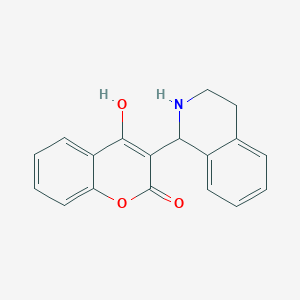
4-hydroxy-3-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2H-chromen-2-one
Vue d'ensemble
Description
4-Hydroxy-3-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2H-chromen-2-one, or 4-HO-TQ, is an alkaloid compound found in the plant species Psilocybe cubensis, which is commonly known as the “magic mushroom”. 4-HO-TQ is an analog of the psychedelic compound psilocybin, and has similar effects on the central nervous system. It is currently being studied for its potential therapeutic uses, as well as for its ability to induce altered states of consciousness.
Mécanisme D'action
4-HO-TQ acts on the central nervous system by binding to serotonin receptors, specifically 5-HT2A receptors. This binding leads to an increase in serotonin levels, which can produce a variety of effects, including altered states of consciousness, increased creativity, and decreased anxiety.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-HO-TQ are still largely unknown. However, some research suggests that it may have a variety of effects, including increased serotonin levels, increased dopamine levels, and increased levels of the neurotransmitter glutamate. It has also been suggested that 4-HO-TQ may have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-HO-TQ in laboratory experiments include its ability to induce altered states of consciousness, its potential therapeutic uses, and its potential as a cognitive enhancer. However, there are some limitations to using 4-HO-TQ in laboratory experiments, including its potentially hazardous effects on the central nervous system, its limited availability, and its potential for misuse or abuse.
Orientations Futures
For research on 4-HO-TQ include further studies on its potential therapeutic uses, its ability to induce altered states of consciousness, and its potential as a cognitive enhancer. Other potential research directions include further studies on its biochemical and physiological effects, its potential anti-inflammatory and anti-cancer properties, and its potential for misuse or abuse. Additionally, further studies on the synthesis methods of 4-HO-TQ could lead to improved methods of production.
Applications De Recherche Scientifique
4-HO-TQ has been studied in a variety of scientific research applications. It has been studied as a potential treatment for depression, anxiety, and addiction, as well as for its ability to induce altered states of consciousness. It has also been studied for its potential to act as a cognitive enhancer, as well as for its potential anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
4-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-1-yl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-17-13-7-3-4-8-14(13)22-18(21)15(17)16-12-6-2-1-5-11(12)9-10-19-16/h1-8,16,19-20H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVOVIRMXZOBKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=C(C4=CC=CC=C4OC3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-3-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate](/img/structure/B1395457.png)
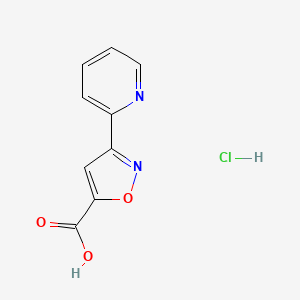
![5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1395460.png)
![4-[(N,2-dimethylpropanamido)methyl]benzoic acid](/img/structure/B1395462.png)
![2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B1395463.png)
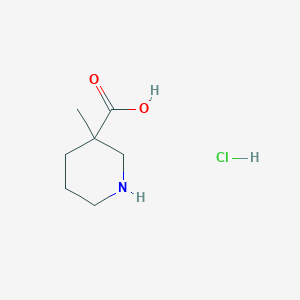
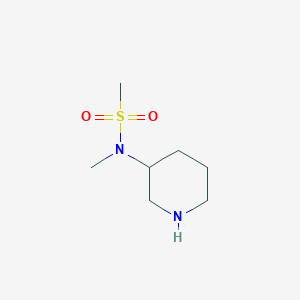
![Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B1395470.png)
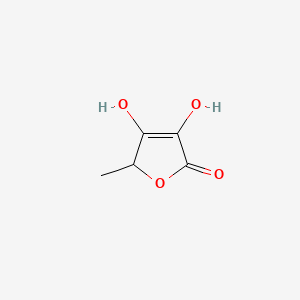
![4-Hydroxy-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one](/img/structure/B1395474.png)
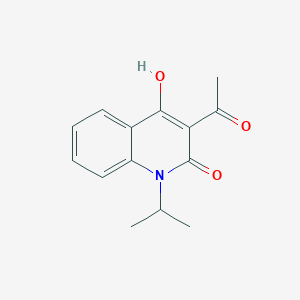
![7-hydroxy-N'-[(E)-(3-hydroxyphenyl)methylidene]-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B1395476.png)
![4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B1395477.png)
